N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinated aromatic compounds, methoxy-substituted phenyl compounds, and acetamide derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Batch reactions allow for precise control over reaction conditions, while continuous flow processes offer advantages in terms of scalability and consistency. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and chlorophenyl groups play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares structural similarities but differs in the presence of a piperazine ring instead of a triazole ring.
Disilanes: Organosilicon compounds with unique electronic properties.
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Uniqueness
N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, chlorophenyl groups, and a methoxyphenyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C23H18Cl2N4O2S |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O2S/c1-31-20-12-2-15(3-13-20)22-27-28-23(29(22)19-10-6-17(25)7-11-19)32-14-21(30)26-18-8-4-16(24)5-9-18/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
LBGATFOARNSYGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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